2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoindole core substituted with an amino, chloro, and hydroxybenzyl group.
Scientific Research Applications
2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-chloro-4-hydroxybenzaldehyde and phthalic anhydride.
Condensation Reaction: The initial step involves a condensation reaction between 3-amino-5-chloro-4-hydroxybenzaldehyde and phthalic anhydride in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the isoindole core structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-chloro-4-hydroxybenzoic acid
- 2-amino-5-chloro-4-hydroxybenzaldehyde
- 4-amino-3-methylphenol
Uniqueness
2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(3-amino-5-chloro-4-hydroxyphenyl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-11-5-8(6-12(17)13(11)19)7-18-14(20)9-3-1-2-4-10(9)15(18)21/h1-6,19H,7,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCPTMBJHXPFIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C(=C3)Cl)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152194 |
Source
|
Record name | 2-[(3-Amino-5-chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696650-05-2 |
Source
|
Record name | 2-[(3-Amino-5-chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696650-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Amino-5-chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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